(S)-Benzo[1,3]dioxol-5-YL-tert-butoxycarbonylamino-acetic acid is a compound characterized by its unique structural features, which include a benzo[1,3]dioxole moiety and a tert-butoxycarbonyl group attached to an amino-acetic acid backbone. This compound is of significant interest in medicinal chemistry and pharmaceutical applications due to its potential biological activities.
This compound belongs to the class of amino acids and derivatives, specifically categorized under dioxole-containing compounds. Its structure combines elements of both organic chemistry and pharmacology, making it relevant for research in drug development and biochemical studies.
The synthesis of (S)-Benzo[1,3]dioxol-5-YL-tert-butoxycarbonylamino-acetic acid typically involves several steps:
Technical details regarding specific reagents, reaction conditions (temperature, solvent), and purification methods (chromatography) are crucial for achieving high yields and purity in the final product .
The molecular formula for (S)-Benzo[1,3]dioxol-5-YL-tert-butoxycarbonylamino-acetic acid is with a molecular weight of 295.29 g/mol. The compound features a benzo[1,3]dioxole ring system which contributes to its stability and reactivity.
(S)-Benzo[1,3]dioxol-5-YL-tert-butoxycarbonylamino-acetic acid can participate in various chemical reactions:
Technical details about reaction conditions, yields, and mechanisms would vary based on specific experimental setups .
The mechanism of action for (S)-Benzo[1,3]dioxol-5-YL-tert-butoxycarbonylamino-acetic acid primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the benzo[1,3]dioxole moiety may enhance binding affinity due to π-π stacking interactions or hydrogen bonding capabilities.
Data from pharmacological studies indicate that compounds with similar structures may exhibit modulatory effects on various biological pathways, potentially influencing processes such as protein synthesis or signal transduction pathways.
Relevant data regarding safety precautions include handling procedures due to potential irritant properties associated with certain functional groups present in the compound .
(S)-Benzo[1,3]dioxol-5-YL-tert-butoxycarbonylamino-acetic acid has several scientific uses:
The versatility of this compound makes it a valuable asset in both academic research and industrial applications .
(S)-Benzo[1,3]dioxol-5-YL-tert-butoxycarbonylamino-acetic acid represents a conformationally constrained dipeptidomimetic scaffold with significant potential in medicinal chemistry and protease inhibitor design. Its synthesis demands precise stereochemical control and efficient coupling strategies to integrate the benzodioxole moiety while maintaining chiral integrity [2] [9]. This section delineates advanced synthetic approaches addressing these challenges.
Chiral auxiliaries remain indispensable for establishing the (S)-configuration in target molecules. The Evans oxazolidinone system enables highly diastereoselective alkylation of glycine equivalents, where the benzodioxol-5-ylacetic acid moiety is introduced via in-situ activated carboxylates. This method achieves diastereomeric excess >95% when employing (-)-8-phenylmenthol or (1R,2S)-norephedrine-derived auxiliaries. Post-alkylation, auxiliary cleavage under mild hydrolytic conditions (LiOH/H₂O₂) furnishes enantiopure α-amino acids without epimerization. The tert-butoxycarbonyl (Boc) group is then installed using di-tert-butyl dicarbonate under Schotten-Baumann conditions, preserving stereochemical integrity [9]. Alternative chiral pool strategies utilize (L)-serine or (L)-threonine as starting materials, exploiting their inherent chirality. The benzodioxole fragment is incorporated via Mitsunobu reaction or nucleophilic displacement, though these routes require additional steps for side-chain functionalization [9].
Iron-catalyzed 1,3-nitrogen migration represents a breakthrough in stereocontrolled synthesis. Azanyl esters (RCO₂NHBoc) derived from benzo[1,3]dioxol-5-ylacetic acid undergo rearrangement using a fluorinated chiral iron catalyst [(R,R)-FeBIPF₂] under optimized conditions (Table 1). This process converts racemic carboxylic acid precursors into enantiomerically enriched (S)-α-amino acids via enantioconvergent dynamics:
Table 1: Optimized Conditions for Iron-Catalyzed Asymmetric Rearrangement
Parameter | Optimal Condition | Impact on Performance |
---|---|---|
Catalyst | (R,R)-FeBIPF₂ (2 mol%) | Electron-withdrawing F groups enhance ee |
Base | TMP (2.0 equiv) | Accelerates migration at low temperatures |
Solvent System | DCB:CHCl₃ (1:1) | Maintains solubility at -50°C |
Temperature | -50°C | Maximizes enantioselectivity |
Reaction Time | 16 h | Ensures complete conversion |
The catalytic cycle initiates with iron-mediated C(sp³)-H amination, followed by stereodetermining 1,3-nitrogen shift. This methodology achieves 98% ee and 93% isolated yield for the target compound, surpassing traditional resolution techniques. Critical to success is the electron-deficient catalyst design, where fluorinated benzimidazole ligands enforce a tighter chiral pocket, disfavoring competing racemic pathways [7] [9].
The Boc group serves as a cornerstone protection for α-amino acids due to its orthogonal stability and mild deprotection profile. Its installation employs di-tert-butyl dicarbonate (Boc₂O) in biphasic systems (water/dioxane) with catalytic dimethylaminopyridine (DMAP), achieving near-quantitative yields. The Boc group’s steric bulk prevents diketopiperazine formation during peptide coupling, while its carbamate functionality resists nucleophilic attack under basic conditions – a critical advantage over carbobenzyloxy (Cbz) protection during benzodioxole fragment coupling [1] [4] [6]. Notably, Boc-protected intermediates exhibit superior crystallinity compared to Fmoc analogues, facilitating purification of (S)-enantiomers via recrystallization [9].
Boc removal requires carefully calibrated acidic conditions to prevent decomposition of the acid-sensitive benzodioxole moiety. Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C for 30 minutes achieves complete deprotection while preserving the methylenedioxy bridge. For substrates bearing electrophilic groups, milder alternatives like trimethylsilyl triflate (TMSOTf) in 2,6-lutidine/CH₂Cl₂ prove effective. Post-deprotection, the amine is immediately engaged in coupling or neutralized to avoid diketopiperazine formation [9].
Table 2: Comparative Deprotection Strategies for Boc-Group Removal
Deprotection Reagent | Conditions | Benzodioxole Stability | Reaction Byproducts |
---|---|---|---|
TFA/DCM (1:1) | 0°C, 30 min | High (>95% recovery) | Trifluoroacetyl peptides |
HCl/Dioxane (4M) | RT, 1 h | Moderate (5-10% cleavage) | Inorganic salts |
TMSOTf/Lutidine | -78°C → RT, 1 h | Excellent | Volatile siloxanes |
ZnBr₂ | CH₂Cl₂, reflux, 2 h | High | Zn complexes difficult to remove |
Suzuki-Miyaura coupling enables direct introduction of pre-functionalized benzodioxole fragments. Key considerations include:
Orthogonal approaches employ norbornene-mediated Pd-catalyzed aryl amination. Here, sterically hindered ortho-substituted aryl iodides (e.g., 5-iodobenzodioxole) undergo sequential amination with glycine-derived triflates, yielding terphenyl-like intermediates that rearrange to the target scaffold. Pd(OAc)₂/XPhos with K₂CO₃ in DMF (105°C, 40 h) delivers the coupled product in 78% yield [8].
Table 3: Palladium-Catalyzed Coupling Performance Metrics
Method | Catalyst System | Yield (%) | Key Advantage |
---|---|---|---|
Suzuki-Miyaura | Pd(Amphos)₂Cl₂/TPGS-750-M | 92 | Aqueous conditions, RT operation |
Norbornene-Mediated | Pd(OAc)₂/XPhos | 78 | Tolerates ortho-substitution |
Buchwald-Hartwig | Pd₂(dba)₃/BINAP | 65 | Lower efficiency for electron-rich aryl halides |
Carbodiimides activate the glycine fragment’s carboxyl group for amide bond formation with benzodioxol-5-ylamine. Key mechanisms include:
For solid-phase applications, diisopropylcarbodiimide (DIC) proves superior to dicyclohexylcarbodiimide (DCC) due to easier urea byproduct removal. DIC-mediated coupling in DMF with catalytic HOAt achieves near-quantitative conversion in peptide synthesizers [6].
Listed Compounds:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3